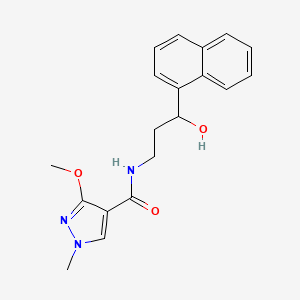

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

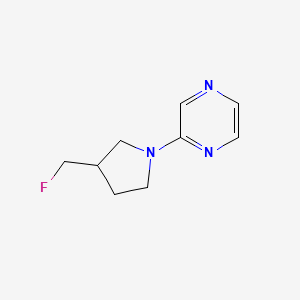

“N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a chemical compound with a complex structure. It contains a total of 42 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 42 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on cannabinoid receptor antagonists, like the study of "Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor," highlights the potential of such compounds in understanding receptor-ligand interactions. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models, which could be a relevant methodology for exploring the applications of "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" in receptor binding studies (Shim et al., 2002).

Synthesis and Reactivity

The synthesis and characterization of related compounds, such as the creation of 3H-Naphtho[2.1-b]pyran-2-carboxamides through a cyclocoupling reaction, demonstrate the chemical reactivity and potential synthetic pathways that could be explored for the target compound. Such studies provide insights into the synthesis of complex organic molecules that can have various applications, including materials science and pharmaceuticals (Nizami & Hua, 2018).

Antimicrobial and Anticancer Evaluation

The evaluation of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives for antimicrobial and anticancer activities illustrates the biomedical research potential. One compound, in particular, showed effectiveness against strains of Staphylococcus aureus and other gram-positive bacteria. This suggests that derivatives of the target compound could be investigated for their antimicrobial or anticancer properties (Pitucha et al., 2011).

Anticancer Evaluation of Derivatives

The synthesis of derivatives such as "(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone" and their evaluation as anticancer agents indicate the relevance of naphthalene derivatives in therapeutic applications. These compounds' reactions with various nucleophiles to produce molecules with potential anticancer activity underscore the significance of exploring similar compounds for drug development (Gouhar & Raafat, 2015).

properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-22-12-16(19(21-22)25-2)18(24)20-11-10-17(23)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,17,23H,10-11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDNUJSALLXDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,4,5-trimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2759019.png)

![4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B2759025.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2759029.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2759032.png)

![N'-{3-Cyanopyrazolo[3,2-C][1,2,4]triazin-4-YL}-N,N-dimethylmethanimidamide](/img/structure/B2759033.png)

![{4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2759034.png)

![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2759040.png)